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2-(2-tert-Butyl-phenoxy)-ethanol Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for 2-(2-tert-Butyl-phenoxy)-ethanol in Organic Synthesis
Application Notes and Protocols for 2-(2-tert-Butyl-phenoxy)-ethanol in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Phenoxy-Ethanol Building Block
2-(2-tert-Butyl-phenoxy)-ethanol is a bifunctional organic molecule that presents a unique combination of structural features for the synthetic chemist. Its architecture, comprising a sterically hindered ortho-tert-butyl substituted phenyl ring, a flexible two-carbon ethoxy linker, and a reactive primary hydroxyl group, makes it a valuable starting material for the synthesis of a diverse range of more complex molecules. The steric bulk of the tert-butyl group can influence reaction outcomes and the physicochemical properties of the resulting derivatives, such as solubility and metabolic stability.
This guide provides an in-depth exploration of the key applications of 2-(2-tert-Butyl-phenoxy)-ethanol in organic synthesis. We will delve into detailed protocols for its transformation into valuable intermediates and final products, elucidating the chemical principles that underpin these synthetic strategies. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery, agrochemical development, and materials science.
I. Oxidation to Key Carbonyl Intermediates: Aldehydes and Carboxylic Acids
The primary alcohol moiety of 2-(2-tert-Butyl-phenoxy)-ethanol is a prime target for oxidation, yielding the corresponding aldehyde, 2-(2-tert-Butyl-phenoxy)acetaldehyde, and carboxylic acid, 2-(2-tert-Butyl-phenoxy)acetic acid. These carbonyl compounds are versatile intermediates, serving as precursors for the synthesis of imines, esters, amides, and other functional groups, thereby enabling chain extension and the introduction of new pharmacophores.
A. Selective Oxidation to 2-(2-tert-Butyl-phenoxy)acetaldehyde
The selective oxidation of a primary alcohol to an aldehyde requires mild reaction conditions to prevent over-oxidation to the carboxylic acid. A widely employed and effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine.
Protocol 1: Swern Oxidation of 2-(2-tert-Butyl-phenoxy)-ethanol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(2-tert-Butyl-phenoxy)-ethanol | 194.27 | 1.94 g | 10 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
| Oxalyl chloride | 126.93 | 1.05 mL (1.52 g) | 12 mmol |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 1.70 mL (1.88 g) | 24 mmol |
| Triethylamine (TEA) | 101.19 | 6.97 mL (5.06 g) | 50 mmol |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Activation of DMSO: Slowly add oxalyl chloride (1.05 mL, 12 mmol) to the stirred DCM. Then, add anhydrous DMSO (1.70 mL, 24 mmol) dropwise over 5 minutes, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.
-
Addition of Alcohol: Dissolve 2-(2-tert-Butyl-phenoxy)-ethanol (1.94 g, 10 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.
-
Quenching: Add triethylamine (6.97 mL, 50 mmol) to the reaction mixture. The reaction is typically exothermic, so add it slowly to maintain the temperature below -60 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Add water (50 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 2-(2-tert-Butyl-phenoxy)acetaldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application Note: High-Efficiency Etherification of 2-tert-Butylphenol to 2-(2-tert-Butyl-phenoxy)-ethanol
Application Note: High-Efficiency Etherification of 2-tert-Butylphenol to 2-(2-tert-Butyl-phenoxy)-ethanol
Abstract
This application note details the synthetic protocols for the production of 2-(2-tert-Butyl-phenoxy)-ethanol (CAS: 16737-73-8) , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). We present two distinct methodologies: a Green Chemistry Route utilizing ethylene carbonate (EC) and a Traditional Route employing 2-chloroethanol. Special emphasis is placed on overcoming the steric hindrance imposed by the ortho-tert-butyl group, which significantly reduces the nucleophilicity of the phenolic oxygen. This guide includes mechanistic insights, process analytical technology (PAT) recommendations, and detailed safety protocols.
Introduction & Strategic Analysis
The etherification of sterically hindered phenols presents a unique challenge in organic synthesis. The bulky tert-butyl group at the ortho position creates a "steric shield," impeding the approach of electrophiles and reducing the reaction rate compared to unsubstituted phenol.[1]
Route Comparison
| Feature | Route A: Green Synthesis (Recommended) | Route B: Traditional Synthesis |
| Reagents | Ethylene Carbonate (EC), Base Catalyst | 2-Chloroethanol, Strong Base |
| Atom Economy | High (CO₂ is the only byproduct) | Lower (Salt waste generated) |
| Safety | High (Avoids toxic alkyl halides/epoxides) | Moderate (2-Chloroethanol is highly toxic) |
| Scalability | Excellent (Solvent-free potential) | Good, but requires solvent handling |
| Steric Handling | Requires higher T (>140°C) to overcome barrier | Driven by strong nucleophile/leaving group |
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting.
Route A: Ethylene Carbonate Ring Opening
This reaction follows a nucleophilic attack mechanism. The base deprotonates the phenol, generating a phenoxide anion. This anion attacks the methylene carbon of ethylene carbonate. The ortho-tert-butyl group hinders this attack, necessitating higher temperatures and specific catalysts (e.g., Iodide sources) to facilitate the ring opening.
Route B: Williamson Ether Synthesis
This is a classic SN2 reaction. The phenoxide attacks the primary carbon of 2-chloroethanol, displacing the chloride ion. While generally faster, the competing elimination of 2-chloroethanol to ethylene oxide or vinyl chloride can be a side reaction under strongly basic conditions.
Figure 1: Mechanistic pathway for the Green Synthesis route via Ethylene Carbonate.
Experimental Protocols
Protocol A: Green Synthesis (Ethylene Carbonate)
Objective: Synthesis via catalytic hydroxyethylation. Scale: 100 mmol basis.
Materials
-
2-tert-Butylphenol: 15.02 g (100 mmol)
-
Ethylene Carbonate: 9.68 g (110 mmol, 1.1 equiv)
-
Catalyst: Potassium Carbonate (K₂CO₃): 0.69 g (5 mol%)
-
Co-Catalyst: Potassium Iodide (KI): 0.16 g (1 mol%) – Critical for sterically hindered substrates.
-
Solvent: None (Neat) or DMF (20 mL) if stirring is difficult.
Procedure
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Connect the top of the condenser to a gas bubbler (to monitor CO₂ evolution).
-
Charging: Add 2-tert-butylphenol, ethylene carbonate, K₂CO₃, and KI to the flask.
-
Reaction:
-
Heat the mixture to 150°C . The mixture will melt and become homogeneous.
-
Stir vigorously (approx. 600 RPM).
-
Observe CO₂ evolution (bubbling).[2] This indicates the reaction is proceeding.
-
Maintain 150-160°C for 4-6 hours .
-
Note: The reaction is complete when CO₂ evolution ceases and TLC/HPLC confirms consumption of phenol.
-
-
Workup:
-
Cool the reaction mixture to 80°C.
-
Add Toluene (50 mL) and Water (50 mL) . Stir for 10 minutes.
-
Transfer to a separatory funnel. Separate the phases.
-
Wash the organic phase with 10% NaOH (2 x 30 mL) to remove unreacted phenol. Crucial step.
-
Wash with Brine (30 mL) and dry over anhydrous MgSO₄.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue via vacuum distillation (approx. bp 135-140°C at 2 mmHg) to obtain a clear, viscous liquid.
-
Protocol B: Traditional Synthesis (2-Chloroethanol)
Objective: Synthesis via Williamson Etherification. Scale: 100 mmol basis.
Materials
-
2-tert-Butylphenol: 15.02 g (100 mmol)
-
2-Chloroethanol: 9.66 g (120 mmol, 1.2 equiv)
-
Base: Sodium Hydroxide (NaOH): 4.8 g (120 mmol) dissolved in 20 mL water.
-
Solvent: Ethanol (50 mL).
Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Phenoxide Formation: Dissolve 2-tert-butylphenol in Ethanol. Add the aqueous NaOH solution. Stir for 15 minutes at room temperature.
-
Addition: Add 2-chloroethanol dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 8-12 hours .
-
Workup:
-
Evaporate most of the ethanol under reduced pressure.
-
Dilute residue with Ethyl Acetate (100 mL) and Water (50 mL).
-
Wash organic layer with 10% NaOH (to remove unreacted phenol) and then water.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Distill as described in Protocol A.
Process Analytical Technology (PAT) & Characterization
Monitoring (TLC/HPLC)
-
TLC: Silica Gel 60 F254.
-
Eluent: Hexane:Ethyl Acetate (80:20).
-
Visualization: UV light (254 nm) or Iodine stain.
-
Rf Values: 2-tert-butylphenol (High Rf) vs. Product (Lower Rf due to hydroxyl group).
Characterization Data (Expected)
-
Appearance: Colorless to pale yellow viscous liquid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30 (dd, 1H, Ar-H)
-
δ 7.15 (td, 1H, Ar-H)
-
δ 6.90 (td, 1H, Ar-H)
-
δ 6.80 (dd, 1H, Ar-H)
-
δ 4.15 (t, 2H, -O-CH ₂-CH₂-)
-
δ 4.00 (t, 2H, -CH₂-CH ₂-OH)
-
δ 2.50 (br s, 1H, -OH)
-
δ 1.40 (s, 9H, -C(CH₃)₃)
-
-
IR Spectrum: Broad peak at 3300-3400 cm⁻¹ (O-H stretch), 1240 cm⁻¹ (Ar-O-C stretch).
Troubleshooting & CQAs
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of t-butyl group. | Increase temperature to 160°C; Add more KI catalyst. |
| Product Color | Oxidation of phenol/impurities. | Perform reaction under Nitrogen atmosphere. |
| Unreacted Phenol | Insufficient base or reaction time. | Ensure rigorous NaOH wash during workup; Check pH of aqueous wash (must be >12). |
| Polymerization | Over-reaction with EC (Poly-ethoxylation). | Strictly control stoichiometry (max 1.1 equiv EC). |
Safety & Handling
-
2-tert-Butylphenol: Corrosive, causes severe skin burns and eye damage. Toxic to aquatic life. Handle in a fume hood.
-
Ethylene Carbonate: Irritant. Solid at room temperature (mp ~36°C).
-
2-Chloroethanol: HIGHLY TOXIC (Fatal if inhaled/absorbed). Use extreme caution or avoid if possible (prefer Protocol A).
References
-
Green Synthesis of Phenoxyethanols
-
Synthesis of 2-phenoxyethanol via the reaction between phenol and ethylene carbonate.[3]
- Source: C
-
-
Steric Hindrance in Alkylation
- Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.
- Source: Royal Society of Chemistry.
-
General Properties of 2-tert-butylphenol
- PubChem Compound Summary for CID 6923, 2-tert-Butylphenol.
- Source: National Center for Biotechnology Inform
-
Reaction of Phenols with Cyclic Carbonates
-
Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbonate.[4]
- Source: ResearchG
-
Sources
- 1. 2-(2-tert-Butyl-phenoxy)-ethanol | 16737-73-8 | Benchchem [benchchem.com]
- 2. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]
- 3. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
industrial manufacturing process of 2-(2-tert-Butyl-phenoxy)-ethanol
industrial manufacturing process of 2-(2-tert-Butyl-phenoxy)-ethanol
An Application Guide to the Industrial Manufacturing of 2-(2-tert-Butyl-phenoxy)-ethanol
Introduction: Strategic Importance and Applications
2-(2-tert-Butyl-phenoxy)-ethanol is a specialty chemical intermediate valued for its unique molecular architecture. The presence of a sterically hindering tert-butyl group ortho to the phenoxy ether linkage imparts specific properties, making it a crucial building block in the synthesis of advanced polymers, performance materials, and potentially as a non-ionic surfactant or plasticizer. Its industrial production demands precise control over reaction conditions to ensure high regioselectivity and purity, minimizing the formation of isomeric byproducts.
This document provides a comprehensive overview of the industrial-scale manufacturing process for 2-(2-tert-Butyl-phenoxy)-ethanol, designed for researchers, process chemists, and drug development professionals. We will delve into the strategic synthesis pathway, provide detailed operational protocols, and discuss the critical parameters that govern process efficiency and product quality.
Part 1: The Industrial Synthesis Strategy
The most economically viable and widely adopted industrial route to 2-(2-tert-Butyl-phenoxy)-ethanol is a two-stage process. This strategy ensures high selectivity and yield by first creating the substituted phenolic intermediate, which is then functionalized to form the final ether-alcohol.
-
Stage 1: Friedel-Crafts Alkylation of Phenol: The foundational step is the regioselective alkylation of phenol with a tert-butylating agent, such as isobutylene or tert-butanol. The primary challenge is to direct the bulky tert-butyl group to the ortho position relative to the hydroxyl group, overcoming the thermodynamic preference for the para isomer.[1]
-
Stage 2: Williamson Ether Synthesis (Ethoxylation): The synthesized 2-tert-butylphenol intermediate undergoes an ethoxylation reaction. This classic Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group to form a potent nucleophile, which then attacks an ethylene oxide molecule to form the desired 2-(2-tert-Butyl-phenoxy)-ethanol.[1][2][3]
The following diagram illustrates the overall manufacturing workflow from raw materials to the final purified product.
Caption: Overall Industrial Manufacturing Workflow.
Part 2: Detailed Application Protocols
Protocol 1: Synthesis of 2-tert-Butylphenol Intermediate
This protocol details the acid-catalyzed Friedel-Crafts alkylation of phenol. The choice of a shape-selective catalyst like a zeolite is critical for maximizing the yield of the desired ortho-isomer.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Phenol | 99.5%+ | Standard Industrial | Must be anhydrous. |
| tert-Butanol | 99%+ | Standard Industrial | Serves as the tert-butyl source.[4] |
| H-Beta Zeolite Catalyst | N/A | Catalyst Supplier | Activated prior to use. High surface area. |
| Toluene | Anhydrous | Standard Industrial | Reaction solvent. |
| Nitrogen Gas (N₂) | High Purity | Gas Supplier | For inert atmosphere. |
Experimental Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by calcining at 550°C for 4 hours under a stream of dry air to remove adsorbed water and organic impurities.[4] Allow to cool to room temperature under a nitrogen atmosphere.
-
Reactor Charging: Charge a suitable glass-lined or stainless steel batch reactor with phenol and toluene. The typical solvent-to-phenol ratio is 2:1 by weight to ensure adequate mixing.
-
Inerting: Purge the reactor headspace with high-purity nitrogen gas to remove oxygen and moisture. Maintain a slight positive nitrogen pressure throughout the reaction.
-
Catalyst Addition: Add the activated zeolite catalyst to the reactor. A typical catalyst loading is 5-10% by weight relative to the phenol.
-
Heating and Reactant Feed: Begin agitation and heat the reactor contents to the target reaction temperature of 140-160°C.[4] Once at temperature, begin the controlled, subsurface addition of tert-butanol. A molar ratio of phenol to tert-butanol of 1:1.2 is recommended.
-
Causality Note: A slow, controlled addition of the alkylating agent helps maintain its low concentration, which suppresses the formation of di-alkylated byproducts.[1]
-
-
Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 4-6 hours, indicated by the stabilization of phenol conversion.
-
Cooldown and Catalyst Removal: Once the reaction is complete, cool the reactor to 60-70°C. Remove the solid zeolite catalyst by filtration.
-
Solvent Removal and Purification: The filtrate is transferred to a distillation unit. Toluene is removed under atmospheric pressure. The crude product is then subjected to vacuum distillation to separate the desired 2-tert-butylphenol from unreacted phenol and the isomeric byproduct, 4-tert-butylphenol.
Protocol 2: Ethoxylation of 2-tert-Butylphenol
This protocol describes the base-catalyzed reaction of 2-tert-butylphenol with ethylene oxide in an autoclave, a classic application of the Williamson ether synthesis.[2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-tert-Butylphenol | >99% Purity | In-house | From Protocol 1. |
| Potassium Hydroxide (KOH) | Flake, 90%+ | Standard Industrial | Basic catalyst.[5] |
| Ethylene Oxide (EO) | 99.9%+ | Standard Industrial | Highly reactive and hazardous. Requires specialized handling. |
| Phosphoric Acid (H₃PO₄) | 85% aq. | Standard Industrial | For catalyst neutralization. |
| Nitrogen Gas (N₂) | High Purity | Gas Supplier | For inerting and pressurization. |
Experimental Procedure:
-
Reactor Preparation: Charge a high-pressure stainless steel autoclave with the purified 2-tert-butylphenol from the previous step.
-
Catalyst Addition: Add potassium hydroxide flakes to the reactor. A catalyst loading of 0.5-1.0% by weight of the phenol is typical for industrial ethoxylation.
-
Inerting and Dehydration: Seal the reactor. Purge the headspace multiple times with nitrogen to remove all traces of oxygen. Heat the mixture to 120-130°C under vacuum to remove any residual water, which would otherwise consume ethylene oxide to form glycols.
-
Heating and EO Feed: Break the vacuum with nitrogen and heat the reactor to the reaction temperature of 150-170°C. Begin the slow, controlled introduction of liquid ethylene oxide. The reactor pressure will rise; maintain it within the safe operating limits of the vessel, typically 3-5 bar.
-
Causality Note: The reaction is highly exothermic. The EO addition rate must be carefully controlled and linked to the reactor's cooling capacity to prevent a runaway reaction.[6]
-
-
Reaction and Digestion: After all the ethylene oxide has been added (typically targeting a 1:1.1 molar ratio of phenol to EO), hold the reactor at temperature for a "digestion" period of 1-2 hours to ensure complete consumption of the EO.
-
Cooldown and Neutralization: Cool the reactor to 80-90°C. Neutralize the potassium hydroxide catalyst by adding a stoichiometric amount of 85% phosphoric acid. This will precipitate potassium phosphate salts.
-
Purification: The crude product is filtered to remove the phosphate salts. The clear filtrate is then transferred to a vacuum distillation unit to remove any light impurities and isolate the final, high-purity 2-(2-tert-Butyl-phenoxy)-ethanol.
Part 3: Mechanistic Insight and Process Optimization
The core of the second stage is the SN2 mechanism of the Williamson ether synthesis.[2][7] The base deprotonates the phenol, creating a highly nucleophilic phenoxide ion. This ion then performs a backside attack on one of the carbon atoms of the ethylene oxide ring, forcing the ring to open and forming the ether linkage.
Sources
- 1. 2-(2-tert-Butyl-phenoxy)-ethanol | 16737-73-8 | Benchchem [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. ballestra.com [ballestra.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Notes & Optimization
Technical Support Center: A Guide to Minimizing Side Reactions in 2-(2-tert-Butyl-phenoxy)-ethanol Production
Technical Support Center: A Guide to Minimizing Side Reactions in 2-(2-tert-Butyl-phenoxy)-ethanol Production
Welcome to the Technical Support Center for the synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field-proven experience.
Introduction: The Synthetic Challenge
The synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol, a valuable intermediate in various chemical and pharmaceutical applications, is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of 2-tert-butylphenol with a suitable two-carbon electrophile. While seemingly straightforward, the steric hindrance imposed by the bulky tert-butyl group ortho to the phenolic hydroxyl group presents unique challenges. This steric impediment can significantly influence reaction rates and promote the formation of undesired side products, thereby complicating purification and reducing overall yield.
This guide will dissect the critical parameters of the synthesis, offering practical solutions to common problems encountered in the laboratory.
Reaction Mechanism and Key Considerations
The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process can be summarized in two key steps:
-
Deprotonation: The weakly acidic phenolic proton of 2-tert-butylphenol is removed by a base to form the more nucleophilic 2-tert-butylphenoxide anion.
-
Nucleophilic Attack: The phenoxide anion then attacks the electrophilic carbon of a two-carbon synthon, such as 2-chloroethanol, ethylene oxide, or ethylene carbonate, to form the desired ether linkage.
dot digraph "Williamson_Ether_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Figure 1: Williamson Ether Synthesis Pathway"
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol, providing explanations and actionable solutions.
Question 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate the sterically hindered 2-tert-butylphenol. Phenols are more acidic than alcohols, but steric hindrance can slow down the reaction. | Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent. For common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), ensure efficient mixing and consider using a phase-transfer catalyst.[1] |
| Low Reaction Temperature | The SN2 reaction has an activation energy barrier that needs to be overcome. Insufficient temperature will result in a very slow reaction rate. | Gradually increase the reaction temperature while monitoring for side product formation. A typical starting point for this reaction is in the range of 80-120 °C. |
| Poor Quality Reagents | The presence of water can protonate the phenoxide, reducing its nucleophilicity. The alkylating agent may have degraded. | Use anhydrous solvents and freshly opened or purified reagents. Ensure 2-chloroethanol is stored properly, as it is moisture-sensitive and can degrade. |
| Steric Hindrance | The bulky tert-butyl group can sterically hinder the approach of the phenoxide to the electrophile, slowing down the SN2 reaction. | While you cannot change the substrate, optimizing other parameters like solvent, temperature, and reaction time becomes crucial. Consider using a less sterically hindered alkylating agent if the application allows, though for this specific product, this is not an option. |
Question 2: Significant Formation of Side Products
A. C-Alkylation Products
The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).
dot digraph "O_vs_C_Alkylation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Figure 2: O- vs. C-Alkylation of Phenoxide"
Troubleshooting C-Alkylation:
| Factor | Explanation | Solution |
| Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This favors C-alkylation. | Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide anion "naked" and more reactive at the oxygen atom.[1] |
| Counter-ion | The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. | The choice of base (e.g., NaOH vs. KOH) can have a minor effect. Some literature suggests that larger cations can favor O-alkylation. |
B. Dialkylation and Poly(ethylene glycol) Ethers
When using 2-chloroethanol or ethylene oxide, the product itself has a free hydroxyl group which can be deprotonated and react with another molecule of the alkylating agent, leading to the formation of diether and poly(ethylene glycol) derivatives.
Troubleshooting Dialkylation:
| Factor | Explanation | Solution |
| Stoichiometry | An excess of the alkylating agent will drive the reaction towards dialkylation. | Use a slight excess of the 2-tert-butylphenol relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent. |
| Slow Addition | Adding the alkylating agent all at once creates a high local concentration, increasing the likelihood of the product reacting further. | Add the 2-chloroethanol or ethylene oxide slowly and portion-wise to the reaction mixture. This maintains a low concentration of the alkylating agent throughout the reaction. |
Question 3: Difficulty in Product Purification
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted 2-tert-Butylphenol | Can be identified by TLC, GC-MS, or NMR. | Alkaline Wash: Unreacted phenol is acidic and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH). The desired product, being an ether, will remain in the organic phase. |
| C-Alkylated Byproducts | These isomers will have similar polarity to the desired product, making them difficult to separate by simple extraction. | Column Chromatography: Separation on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is often effective. Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent can be employed.[2][3] For liquid products, fractional distillation under reduced pressure may be effective if the boiling points of the isomers are sufficiently different. |
| Dialkylation Products | These will have a higher molecular weight and different polarity compared to the desired product. | Column Chromatography: These higher molecular weight byproducts can typically be separated from the desired product by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
For laboratory-scale synthesis, strong bases like sodium hydride (NaH) in an anhydrous solvent like DMF or THF are highly effective. However, for larger-scale operations, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often preferred due to cost and safety. When using NaOH or KOH, a phase-transfer catalyst can significantly improve the reaction rate and yield.
Q2: How does a phase-transfer catalyst (PTC) work in this synthesis?
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase (where it is formed with NaOH or KOH) into the organic phase where the alkylating agent is dissolved. This overcomes the insolubility of the reactants in different phases and accelerates the reaction.[4]
Q3: Can I use ethylene oxide instead of 2-chloroethanol?
Yes, ethylene oxide is a common reagent for ethoxylation. It reacts with the phenoxide via a ring-opening mechanism. However, ethylene oxide is a toxic and flammable gas, requiring specialized handling and equipment. For most laboratory settings, 2-chloroethanol or ethylene carbonate are safer alternatives.
Q4: What is the role of ethylene carbonate in this synthesis?
Ethylene carbonate can serve as a safer alternative to ethylene oxide. The reaction with the phenoxide proceeds with the elimination of carbon dioxide to yield the desired product. This method often requires higher temperatures but avoids the handling of gaseous ethylene oxide.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (2-tert-butylphenol) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative monitoring.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using 2-Chloroethanol
Materials:
-
2-tert-Butylphenol
-
Sodium Hydroxide (pellets)
-
2-Chloroethanol
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
5% Aqueous Sodium Hydroxide
-
Saturated Aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-butylphenol (1.0 eq) in anhydrous DMF.
-
Carefully add powdered sodium hydroxide (1.1 eq).
-
Heat the mixture to 80 °C and stir for 1 hour to ensure the formation of the sodium phenoxide.
-
Slowly add 2-chloroethanol (1.05 eq) to the reaction mixture.
-
Increase the temperature to 100-110 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with 5% aqueous sodium hydroxide to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Phase-Transfer Catalyzed Synthesis
Materials:
-
2-tert-Butylphenol
-
Sodium Hydroxide (50% aqueous solution)
-
2-Chloroethanol
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
To a round-bottom flask, add 2-tert-butylphenol (1.0 eq), toluene, and a catalytic amount of TBAB (e.g., 5 mol%).
-
With vigorous stirring, add 50% aqueous sodium hydroxide (2.0 eq).
-
Heat the biphasic mixture to 70-80 °C.
-
Slowly add 2-chloroethanol (1.05 eq) over 30 minutes.
-
Continue stirring at this temperature for 2-4 hours, monitoring by TLC or GC.
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water, 5% aqueous NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as described in Protocol 1.
Data Presentation and Analysis
Expected Analytical Data for 2-(2-tert-Butyl-phenoxy)-ethanol:
-
1H NMR (CDCl3):
-
δ ~7.3-6.8 ppm (m, 4H): Aromatic protons.
-
δ ~4.1 ppm (t, 2H): -O-CH2-CH2-OH
-
δ ~3.9 ppm (t, 2H): -O-CH2-CH2-OH
-
δ ~2.5 ppm (br s, 1H): -OH
-
δ ~1.4 ppm (s, 9H): -C(CH3)3
-
-
13C NMR (CDCl3):
-
δ ~155 ppm: C-OAr
-
δ ~140 ppm: C-C(CH3)3
-
δ ~127-112 ppm: Aromatic carbons
-
δ ~70 ppm: -O-CH2-
-
δ ~62 ppm: -CH2-OH
-
δ ~35 ppm: -C(CH3)3
-
δ ~30 ppm: -C(CH3)3
-
-
GC-MS: The mass spectrum should show a molecular ion peak (M+) at m/z = 194, along with characteristic fragmentation patterns. A major fragment is often observed at m/z = 135, corresponding to the loss of the hydroxyethyl group and rearrangement.
dot digraph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Figure 3: General Troubleshooting Workflow"
Conclusion
The synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol requires careful control of reaction conditions to favor the desired O-alkylation and minimize side reactions. By understanding the underlying principles of the Williamson ether synthesis and the specific challenges posed by the sterically hindered substrate, researchers can effectively troubleshoot and optimize their experimental procedures. This guide provides a framework for identifying and resolving common issues, ultimately leading to higher yields and purer products.
References
Sources
optimizing temperature conditions for 2-(2-tert-Butyl-phenoxy)-ethanol stability
optimizing temperature conditions for 2-(2-tert-Butyl-phenoxy)-ethanol stability
Ticket ID: STAB-TBE-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Subject: Optimization of Temperature Conditions & Stability Profiles
Introduction: The Stability Paradox
Welcome to the Advanced Technical Support Center. You are likely working with 2-(2-tert-Butyl-phenoxy)-ethanol , a molecule that presents a unique stability paradox.
Structurally, it combines a hindered phenol ether with a primary alcohol . The tert-butyl group at the ortho position provides significant steric protection to the ether linkage, making it more robust than standard phenoxyethanol. However, the ethylene glycol side chain remains vulnerable to oxidative degradation.
This guide moves beyond generic "store at room temperature" advice. We will engineer a stability protocol based on the specific thermodynamics of this molecule.
Module 1: Critical Stability Factors (The "Why")
To optimize conditions, you must understand the two primary failure modes of this molecule.
1. The Autoxidation Pathway (The "Yellowing" Risk)
The ether oxygen activates the adjacent methylene protons (
-
Mechanism: Radical abstraction
Peroxide formation Cleavage to aldehydes/acids. -
Visual Indicator: The formation of quinone-like conjugated byproducts leads to yellowing.
-
Temperature Impact: Every 10°C increase doubles the rate of radical initiation (Arrhenius kinetics).
2. The Solubility/Crystallization Threshold (The "Clouding" Risk)
The tert-butyl group is highly lipophilic. While it enhances solubility in organic solvents, it reduces water solubility compared to non-substituted phenoxyethanol.
-
Low Temperature Risk: Below 10°C, viscosity increases exponentially. In aqueous formulations, this leads to "oiling out" or crystallization, which can be mistaken for degradation.
Module 2: Optimized Storage Protocols
We categorize storage conditions into three tiers based on your application phase.
| Parameter | Long-Term Storage (Bulk) | In-Use (Lab Bench) | Formulated Product |
| Optimal Temp | 15°C – 25°C | 20°C – 25°C | 4°C – 40°C (Stress Test) |
| Atmosphere | Nitrogen/Argon Blanket (Mandatory) | Tightly capped, min. headspace | Vacuum or N2 purge |
| Container | Amber Glass / HDPE | Borosilicate Glass | Compatibility Check Req. |
| Max Shelf Life | 24 Months | 6 Months | Formulation Dependent |
| Critical Limit | Do not freeze (< 0°C) | Avoid sunlight (UV) | pH 5.0 – 8.0 |
Warning: Do not store this compound in standard freezers (-20°C). The phase transition (freezing) can force impurities out of solution or cause physical separation that is difficult to reverse without applying heat, which in turn risks oxidation.
Module 3: Troubleshooting Guide (Interactive)
Use this decision tree to diagnose issues with your specific batch.
Scenario A: The Material has turned Yellow
-
Cause: Formation of chromophores (likely quinone methides or aldehyde condensation products) due to oxidation.
-
Diagnosis: Check the Peroxide Value (PV). If PV > 10 ppm, oxidation has occurred.
-
Remediation:
-
Slight Yellow: Distillation under reduced pressure can recover the material.
-
Dark Amber: Discard. The degradation products may act as sensitizers.
-
Scenario B: pH Drift (Acidity Increasing)
-
Cause: The terminal alcohol group (
) has oxidized to a carboxylic acid (a phenoxyacetic acid derivative). -
Diagnosis: Dissolve 1g in 10mL neutral water/methanol (1:1). Measure pH. If pH < 5.0, significant oxidation has occurred.
-
Remediation: This is irreversible.[1] For future batches, ensure nitrogen blanketing is used.
Scenario C: Haze or Precipitate at Low Temp
-
Cause: Steric bulk of the tert-butyl group causing crystallization or phase separation.
-
Diagnosis: Warm the sample to 30°C with gentle agitation.
-
If it clears: It is a physical phase change (Safe to use).
-
If it remains cloudy: Polymerization or contamination (Do not use).
-
Module 4: Visualization of Failure Modes
The following diagram illustrates the degradation logic and troubleshooting flow.
Figure 1: Diagnostic logic flow for identifying degradation versus physical phase changes.
Module 5: Validation Protocols
To validate the stability of your specific lot, perform this Accelerated Stress Test . This is based on ICH Q1A guidelines but adapted for this specific ether.
Protocol: Thermal Stress Test
-
Sample: Aliquot 10mL into three headspace vials.
-
Conditions:
-
Vial A: Control (4°C, Dark)
-
Vial B: Stress (60°C, 14 days, Ambient Air)
-
Vial C: Stress + N2 (60°C, 14 days, Nitrogen Purged)
-
-
Analysis:
-
HPLC/GC: Look for the "quinone" peak (appearing at higher retention time due to conjugation) or the "acid" peak.
-
Pass Criteria: Vial C purity must remain within 99.0% of Vial A. If Vial B shows degradation > 2%, oxygen exclusion is critical for your process.
-
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Conference on Harmonisation. Link
-
Pettus, T. R. R. (2022). Methods for the Synthesis of tert-Butyl Phenols.[3] Synlett. (Discusses the stability and steric effects of tert-butyl groups on phenols). Link
-
OECD SIDS. (2004). Ethanol, 2-tert-butoxy- (CAS 7580-85-0) Initial Assessment Report. UNEP Publications. (Provides baseline toxicity and degradation data for the closely related 2-tert-butoxyethanol). Link
-
Ross, G. (2023). Phenol Derivatives and Steric Protection. Scientific Update. (Explains the "blocking" effect of ortho-tert-butyl groups). Link
Sources
Technical Support Center: Solving Solubility Issues with 2-(2-tert-Butyl-phenoxy)-ethanol in Water
Technical Support Center: Solving Solubility Issues with 2-(2-tert-Butyl-phenoxy)-ethanol in Water
Welcome to the technical support center for 2-(2-tert-Butyl-phenoxy)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to achieve successful formulation and experimentation.
Understanding the Challenge: The Physicochemical Profile of 2-(2-tert-Butyl-phenoxy)-ethanol
2-(2-tert-Butyl-phenoxy)-ethanol possesses a molecular structure that inherently limits its aqueous solubility. The presence of a bulky, non-polar tert-butyl group attached to a phenoxy ring contributes to a significant hydrophobic character. While the terminal ethanol group provides some polarity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor solubility in water.
| Property | Predicted Characteristic | Implication for Aqueous Solubility |
| Molecular Structure | Aromatic ether with a non-polar alkyl group | The large hydrophobic surface area hinders interaction with polar water molecules. |
| LogP (Predicted) | High | Indicates a strong preference for non-polar environments over aqueous ones. |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor but not a donor[1]. | Limited ability to form strong hydrogen bonds with water, which is a key driver of aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(2-tert-Butyl-phenoxy)-ethanol not dissolving in water?
A1: The low aqueous solubility of 2-(2-tert-Butyl-phenoxy)-ethanol is due to its predominantly hydrophobic structure. The large tert-butyl-phenoxy group repels water molecules, making it difficult for the compound to disperse and dissolve in an aqueous environment.
Q2: I've prepared a stock solution in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." When a concentrated stock solution in a water-miscible organic solvent (like DMSO or ethanol) is added to an aqueous buffer, the organic solvent is diluted. This reduces the overall solubilizing power of the medium. If the final concentration of the organic solvent is too low to keep the compound dissolved, it will precipitate out of the solution.
Q3: Can I heat the solution to improve solubility?
A3: While gentle heating can sometimes increase the rate of dissolution for some compounds, it may not be an effective or suitable long-term solution for compounds with inherently low solubility like 2-(2-tert-Butyl-phenoxy)-ethanol. Moreover, excessive heat can potentially degrade the compound or affect the stability of other components in your experiment.
Troubleshooting Guides: Step-by-Step Solutions
Issue 1: Difficulty Preparing an Aqueous Working Solution from a Solid
If you are struggling to dissolve solid 2-(2-tert-Butyl-phenoxy)-ethanol directly in water or aqueous buffers, the following strategies can be employed.
The principle of co-solvency involves using a water-miscible organic solvent to increase the solubility of a poorly soluble compound.[2][3][4]
Experimental Protocol:
-
Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycols.[2]
-
Prepare a Concentrated Stock Solution: Dissolve the 2-(2-tert-Butyl-phenoxy)-ethanol in your chosen co-solvent at a high concentration (e.g., 10-100 mM). Ensure it is fully dissolved.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to reach the desired final concentration.
-
Vortexing: Vortex the solution thoroughly after each dilution step to ensure homogeneity.
-
Vehicle Control: It is crucial to prepare a vehicle control in your experiments containing the same final concentration of the co-solvent as your test samples. Most cell lines can tolerate up to 0.5% DMSO, but it is essential to determine the tolerance for your specific system.[5]
Causality: The co-solvent disrupts the hydrogen bonding network of water and creates a more lipophilic environment, which can better accommodate the hydrophobic 2-(2-tert-Butyl-phenoxy)-ethanol molecule.[6]
Diagram: Co-Solvency Workflow
Caption: Encapsulation of the hydrophobic compound within a surfactant micelle.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. [7][8][9][10][11] Experimental Protocol:
-
Select a Cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used. [8]2. Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer.
-
Add the Compound: Add the 2-(2-tert-Butyl-phenoxy)-ethanol to the cyclodextrin solution.
-
Promote Complexation: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take from several minutes to hours.
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of the 2-(2-tert-Butyl-phenoxy)-ethanol molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water. [5][7]
| Solubilization Technique | Advantages | Considerations |
|---|---|---|
| Co-solvency | Simple and widely applicable. | Potential for solvent toxicity in biological assays. Risk of precipitation upon dilution. |
| pH Adjustment | Can be very effective for ionizable compounds. | May alter compound activity or stability. May not be compatible with all experimental systems. |
| Surfactants | High solubilizing capacity. | Potential for cell toxicity. Can interfere with some biological assays. |
| Cyclodextrins | Generally low toxicity. Can improve compound stability. | Can be more expensive. Complexation efficiency varies between compounds. |
Safety and Handling
Always consult the Safety Data Sheet (SDS) for 2-(2-tert-Butyl-phenoxy)-ethanol before handling. [12][13][14][15]As a general precaution:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
References
-
PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
National Institutes of Health. (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Surfactant Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
PubMed. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]
-
Journal of Medicinal and Pharmaceutical Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Technology & Innovation. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
StudySmarter. (2024). Cyclodextrin Complexes: Host & Drug Delivery. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
-
Wisdom Library. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
SIDS Initial Assessment Report. (2004). ETHANOL, 2-TERT-BUTOXY- CAS N°: 7580-85-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
SlideShare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-(2-tert-Butyl-phenoxy)-ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
ResearchGate. (2018). The Study of Physicochemical Properties of Binary Liquid Mixtures.... Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
-
SciTePress. (n.d.). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-butoxy- (CAS 111-76-2). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-butoxy-. Retrieved from [Link]
-
Australian Government Department of Health. (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. 2-(2-tert-Butyl-phenoxy)-ethanol | 16737-73-8 | Benchchem [benchchem.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. actylislab.com [actylislab.com]
- 13. fishersci.com [fishersci.com]
- 14. integraclear.com [integraclear.com]
- 15. fishersci.com [fishersci.com]
Navigating Steric Hindrance in 2-(2-tert-Butyl-phenoxy)-ethanol Reactions: A Technical Support Guide
Navigating Steric Hindrance in 2-(2-tert-Butyl-phenoxy)-ethanol Reactions: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-tert-Butyl-phenoxy)-ethanol. The bulky tert-butyl group ortho to the phenoxy ether introduces significant steric hindrance, which can profoundly impact reaction outcomes, often leading to sluggish reactions, low yields, or unexpected side products.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully navigate the challenges associated with this sterically demanding molecule.
Understanding the Challenge: The Role of the tert-Butyl Group
The tert-butyl group, -C(CH₃)₃, is one of the most sterically demanding substituents in organic chemistry.[5] Its three methyl groups create a bulky, umbrella-like shield around the ortho position of the phenol ring. This steric bulk has several critical implications for reactions involving the adjacent phenoxy-ethanol moiety:
-
Shielding of the Reaction Center: The tert-butyl group physically obstructs the approach of reagents to the ether oxygen and the aromatic ring, slowing down reactions that require direct interaction at these sites.[4][5]
-
Influence on Reaction Mechanisms: Steric hindrance can dictate the operative reaction mechanism. For instance, in nucleophilic substitution reactions, it can disfavor the concerted S(_N)2 pathway and promote pathways involving carbocation intermediates (S(_N)1), or lead to elimination (E2) side reactions.[6][7][8][9]
-
Conformational Rigidity: The bulky group can lock the conformation of the molecule, which may affect the accessibility of certain reactive sites.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during reactions with 2-(2-tert-Butyl-phenoxy)-ethanol and provides actionable troubleshooting steps.
Issue 1: Low Yield in Ether Synthesis (Williamson Ether Synthesis)
Scenario: You are synthesizing 2-(2-tert-Butyl-phenoxy)-ethanol via the Williamson ether synthesis from 2-tert-butylphenol and a 2-haloethanol (e.g., 2-bromoethanol), but the yield is disappointingly low.
Primary Cause: The bulky tert-butyl group hinders the approach of the 2-tert-butylphenoxide to the electrophilic carbon of the haloethanol, slowing down the desired S(_N)2 reaction. A competing E2 elimination reaction, where the phenoxide acts as a base, can also reduce the yield.[6][7][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Detailed Solutions:
| Strategy | Rationale |
| Optimize the Base | While a strong base is needed to deprotonate the phenol, a very bulky base (e.g., potassium tert-butoxide) can exacerbate steric hindrance and favor elimination.[11] Using a non-nucleophilic hydride base like sodium hydride (NaH) or a weaker carbonate base like K₂CO₃ or Cs₂CO₃ can be effective.[10][12] |
| Control Reaction Temperature | Higher temperatures often favor elimination over substitution. Running the reaction at a lower temperature for a longer duration can improve the yield of the desired ether.[13] |
| Solvent Selection | Polar aprotic solvents like DMF or DMSO are excellent choices for S(_N)2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the phenoxide.[10][13] |
| Alternative Synthetic Routes | If optimizing the Williamson synthesis fails, consider alternative methods like the Mitsunobu reaction or a copper-catalyzed Ullmann condensation, which can be more effective for sterically hindered substrates.[14][15][16] |
Issue 2: Sluggish or Incomplete Mitsunobu Reaction
Scenario: You are attempting to form the ether linkage using a Mitsunobu reaction between 2-tert-butylphenol and ethanol, but the reaction is extremely slow or stalls.
Primary Cause: The Mitsunobu reaction is notoriously sensitive to steric hindrance.[17][18][19] The formation of the key intermediate, an oxyphosphonium salt, is severely impeded by the bulky tert-butyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Mitsunobu reaction.
Detailed Solutions:
| Strategy | Rationale |
| High Concentration & Sonication | A significant rate increase for sterically hindered Mitsunobu reactions can be achieved by using high concentrations (1.0 M to 3.0 M) combined with sonication.[17][18][19] Sonication provides the energy to overcome the activation barrier and improves mixing in the viscous, high-concentration medium.[17][18] |
| Reagent Selection | While triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are standard, diisopropyl azodicarboxylate (DIAD) is sometimes more effective for hindered systems.[16] |
Issue 3: Difficulty in Ether Cleavage
Scenario: You need to cleave the ether bond of 2-(2-tert-Butyl-phenoxy)-ethanol and are finding it resistant to standard conditions (e.g., HBr or HI).
Primary Cause: The C-O bond of an aryl ether is generally strong. While cleavage can occur, the reaction pathway (S(_N)1 vs. S(_N)2) is determined by the substituents.[20][21][22] The phenoxy group is attached to an sp²-hybridized carbon and will not undergo nucleophilic substitution.[20] Therefore, cleavage will occur at the ethanol side.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ether cleavage.
Detailed Solutions:
| Strategy | Rationale |
| Choice of Strong Acid | HBr and HI are more effective than HCl for ether cleavage because Br⁻ and I⁻ are better nucleophiles than Cl⁻.[20][22] The reaction proceeds via an S(_N)2 mechanism where the halide attacks the less sterically hindered carbon of the protonated ether.[20][21] |
| Reaction Conditions | Ether cleavage often requires forcing conditions, such as elevated temperatures (reflux).[23][24] |
| Lewis Acids | Boron tribromide (BBr₃) is a powerful reagent for cleaving ethers, particularly aryl ethers, and often works at lower temperatures than strong protic acids.[24] |
Frequently Asked Questions (FAQs)
Q1: Why is the Williamson ether synthesis often inefficient for preparing 2-(2-tert-Butyl-phenoxy)-ethanol?
A1: The primary reason is steric hindrance.[7] The Williamson synthesis is an S(_N)2 reaction, which is highly sensitive to steric bulk at the reaction center.[6] The large tert-butyl group on the 2-tert-butylphenoxide nucleophile physically blocks its approach to the electrophilic carbon of the alkyl halide. This steric clash significantly slows down the rate of the desired substitution reaction.[25] Furthermore, since alkoxides are strong bases, the competing E2 elimination reaction becomes more prominent, leading to the formation of alkene byproducts and further reducing the yield of the desired ether.[7][10]
Q2: I need to perform a reaction on the hydroxyl group of 2-(2-tert-Butyl-phenoxy)-ethanol. Will the tert-butyl group interfere?
A2: Yes, potentially. While the hydroxyl group is two carbons away from the bulky tert-butyl group, the overall steric environment of the molecule can still influence reactions at the hydroxyl group. The freedom of rotation around the C-O-C bonds might be somewhat restricted, which could affect the accessibility of the hydroxyl group to very bulky reagents. For most standard reactions like esterification or protection, the effect might be minimal, but for reactions involving very large transition states or bulky reagents, you might observe a decrease in reaction rate compared to a less hindered analogue.
Q3: Can I use a copper-catalyzed coupling (Ullmann condensation) to synthesize this ether?
A3: Yes, the Ullmann condensation is a viable and often preferred method for synthesizing sterically hindered diaryl or alkyl aryl ethers.[14][15] Modern Ullmann-type couplings often use copper(I) salts (like CuI) with a ligand (such as picolinic acid or a diamine) and a base (like K₃PO₄ or Cs₂CO₃) in a polar aprotic solvent like DMSO or dioxane.[14][15] These conditions are often milder and more tolerant of functional groups than the classical Williamson synthesis and can be particularly effective for coupling ortho-substituted phenols.[14][15]
Q4: How does sonication help in the Mitsunobu reaction of sterically hindered phenols?
A4: Sonication provides energy through acoustic cavitation, which creates localized high-pressure and high-temperature microenvironments. This energy helps to overcome the high activation energy barrier associated with the reaction of sterically hindered substrates.[17][18] In the context of the highly concentrated and often viscous reaction medium used for hindered Mitsunobu reactions, sonication also dramatically improves mass transport and mixing, ensuring that the reactants come into contact more effectively.[17][18][19] The combination of high concentration and sonication has been shown to reduce reaction times from days to minutes for hindered systems.[17][18]
Q5: In an acidic cleavage of 2-(2-tert-Butyl-phenoxy)-ethanol with HBr, what are the expected products?
A5: The expected products are 2-tert-butylphenol and 1,2-dibromoethane (if excess HBr is used) or 2-bromoethanol (with one equivalent). The reaction proceeds in two main steps. First, the ether oxygen is protonated by HBr.[20][23] Then, the bromide ion (Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the ethanol moiety in an S(_N)2 fashion.[20][21][22] This cleaves the C-O bond, yielding 2-tert-butylphenol and 2-bromoethanol. The phenol does not react further because S(_N)2 reactions do not occur on sp²-hybridized carbons.[20] If an excess of HBr is used, the newly formed 2-bromoethanol can be further converted to 1,2-dibromoethane.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol via Modified Mitsunobu Reaction
This protocol is adapted for sterically hindered substrates based on the findings of Wright et al.[17][18]
Materials:
-
2-tert-Butylphenol
-
Ethylene glycol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Sonicator bath (e.g., 40-kHz)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add 2-tert-butylphenol (1.0 eq), ethylene glycol (1.1 eq), and triphenylphosphine (1.1 eq).
-
Add a minimal amount of anhydrous THF to achieve a high concentration (target 1.0 - 3.0 M with respect to the phenol). The mixture will be viscous.
-
Place the reaction vessel into a sonication bath.
-
Sonicate for several minutes to ensure thorough mixing, resulting in a clear, viscous solution.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.1 eq) to the sonicating mixture.
-
Continue sonication at room temperature and monitor the reaction by TLC or LC-MS. For highly hindered substrates, the reaction may be complete in as little as 15-30 minutes.[18]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol (Ullmann-Type Coupling)
This protocol is a general method for the synthesis of hindered aryl ethers.[14][15]
Materials:
-
2-tert-Butylphenol
-
2-Iodoethanol or 2-Bromoethanol
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add CuI (5-10 mol%), picolinic acid (10-20 mol%), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).
-
Add 2-tert-butylphenol (1.0 eq) and anhydrous DMSO.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 2-iodoethanol (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting phenol is consumed (monitor by TLC or GC-MS). Reactions with aryl bromides may be slower and require higher catalyst loading.[15]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
References
-
Wright, D. L., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Zhang, H., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]
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Wright, D. L., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. Available at: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Zhang, H., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. Available at: [Link]
-
Wright, D. L., et al. (2003). Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. PubMed. Available at: [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
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Fiveable. (2025). Steric Hindrance Definition - Intro to Chemistry Key Term. Available at: [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
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MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]
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Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Available at: [Link]
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Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]
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Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Available at: [Link]
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ChemTalk. (2021). Steric Hindrance. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Available at: [Link]
-
PubMed. (2025). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
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Wikipedia. (n.d.). Steric effects. Available at: [Link]
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Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Available at: [Link]
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Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]
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Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Available at: [Link]
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MDPI. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Available at: [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
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MDPI. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Available at: [Link]
-
Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]
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Fiveable. (2025). Tert-Butoxide Definition - Organic Chemistry Key Term. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]
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Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Available at: [Link]
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Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Available at: [Link]
-
Chemsrc. (n.d.). 2-(2-tert-Butyl-phenoxy)-ethanol. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyl alcohol. Available at: [Link]
- Google Patents. (n.d.). RU2592847C2 - Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg).
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at: [Link]
-
University of Washington. (n.d.). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. Available at: [Link]
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Reference Data & Comparative Studies
A Researcher's Guide to the Infrared Spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol: A Comparative Analysis
A Researcher's Guide to the Infrared Spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol: A Comparative Analysis
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework to distinguish this molecule from structurally similar compounds. We will dissect the spectrum by functional group, compare it with relevant alternatives, and provide the experimental context necessary for robust and reproducible analysis.
Introduction to FTIR Spectroscopy in Molecular Characterization
FTIR spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), creating a unique "molecular fingerprint." This fingerprint is invaluable for identifying functional groups, elucidating molecular structure, and confirming the identity of a synthesized compound. The spectrum is typically divided into the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹), the latter containing complex vibrations unique to the molecule as a whole.
Structural and Vibrational Analysis of 2-(2-tert-Butyl-phenoxy)-ethanol
To predict and interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group contributes characteristic absorption bands to the overall spectrum.
Caption: Key functional groups of 2-(2-tert-Butyl-phenoxy)-ethanol.
The primary contributors to the FTIR spectrum are the alcohol, the aryl-alkyl ether, the ortho-disubstituted aromatic ring, and the tert-butyl group.
O-H and C-O Vibrations (Alcohol Moiety)
The terminal hydroxyl (-OH) group is one of the most readily identifiable features in an IR spectrum.
-
O-H Stretch: Due to intermolecular hydrogen bonding in the liquid state, alcohols exhibit a very strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹.[1] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix. In contrast, a spectrum of a highly dilute solution or a gas-phase sample would show a sharper, weaker peak near 3600 cm⁻¹.[2]
-
C-O Stretch: The stretching vibration of the C-O single bond in a primary alcohol, such as the one present here, results in a strong absorption band between 1260-1050 cm⁻¹.[1] This peak is often found within the crowded fingerprint region but is typically prominent due to its intensity.
C-O-C Vibrations (Ether Linkage)
The ether linkage (C-O-C) provides another set of key diagnostic peaks.
-
Asymmetric C-O-C Stretch: Aryl alkyl ethers display a strong, characteristic asymmetric stretching band at a higher wavenumber than their dialkyl ether counterparts, typically between 1275 and 1200 cm⁻¹.[3][4][5] This shift to a higher frequency is attributed to resonance effects between the oxygen lone pairs and the aromatic ring, which imparts some double-bond character to the aryl C-O bond, strengthening it.
-
Symmetric C-O-C Stretch: A second, symmetric stretching band is expected at a lower frequency, generally near 1050-1010 cm⁻¹.[4] This peak can sometimes overlap with the C-O stretch of the primary alcohol, potentially leading to a broader or more complex absorption in this region.
Aromatic Ring Vibrations
The benzene ring provides several distinct absorptions.
-
Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7] These peaks are usually of weak to medium intensity and can sometimes appear as small shoulders on the more intense aliphatic C-H stretching bands.
-
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of medium-to-strong absorptions in the 1600-1450 cm⁻¹ region.[6] Two of the most common peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be determined by analyzing the strong C-H "wagging" vibrations in the 900-680 cm⁻¹ region.[8] For a 1,2-disubstituted (ortho) ring, a strong absorption is expected between 770-735 cm⁻¹.[8]
Aliphatic C-H Vibrations (Ethyl and tert-Butyl Groups)
-
C-H Stretch: The stretching vibrations of the sp³-hybridized C-H bonds in the ethyl bridge and the tert-butyl group will appear as strong, sharp peaks in the region just below 3000 cm⁻¹, typically 2960-2850 cm⁻¹.[9][10]
-
C-H Bending: The tert-butyl group has a characteristic bending or "umbrella" mode that often results in two distinct medium-intensity peaks, one near 1390 cm⁻¹ and a stronger one near 1365 cm⁻¹. The CH₂ groups of the ethyl bridge will exhibit scissoring vibrations around 1465 cm⁻¹.
Summary of Predicted Characteristic Peaks
The following table summarizes the expected FTIR absorption bands for 2-(2-tert-Butyl-phenoxy)-ethanol, providing a quick reference for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H Stretch (H-bonded) | Alcohol | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic | Weak to Medium |
| 2960 - 2850 | C-H Stretch | Alkyl (tert-Butyl, Ethyl) | Strong |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1465 | CH₂ Scissoring | Ethyl Bridge | Medium |
| ~1390 & ~1365 | C-H Bending (Umbrella Mode) | tert-Butyl | Medium to Strong |
| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |
| 1260 - 1050 | C-O Stretch | Primary Alcohol | Strong |
| 1050 - 1010 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Medium |
| 770 - 735 | C-H Out-of-Plane Bending | 1,2-Disubstituted Ring | Strong |
Comparative Analysis: Distinguishing Structural Isomers and Analogs
The true power of FTIR analysis lies in its ability to differentiate between closely related structures.
Comparison with 2-Phenoxyethanol
-
Key Differentiator: The tert-Butyl Group. The spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol will feature prominent C-H stretching bands just below 3000 cm⁻¹ and the characteristic doublet for tert-butyl C-H bending around 1390-1365 cm⁻¹, which will be absent in the spectrum of 2-phenoxyethanol.[11][12][13]
-
Aromatic Substitution: The out-of-plane bending region will differ significantly. 2-Phenoxyethanol is monosubstituted, showing strong bands typically near 750 cm⁻¹ and 690 cm⁻¹. In contrast, our target molecule is ortho-disubstituted, which should result in a single strong band between 770-735 cm⁻¹.[8]
Comparison with 2-tert-Butylphenol
-
Key Differentiator: The Ether Linkage and Alcohol Type. The spectrum of 2-tert-butylphenol will lack the strong, characteristic asymmetric aryl-alkyl ether C-O-C stretch between 1275-1200 cm⁻¹.[14][15]
-
Nature of the C-O Bond: The C-O stretch in 2-tert-butylphenol is from a phenolic hydroxyl group, which is directly attached to the aromatic ring. This peak typically appears between 1260-1200 cm⁻¹, overlapping with the region for tertiary alcohols.[16] Our target molecule has a primary alcohol C-O stretch, expected at a lower frequency (1260-1050 cm⁻¹).[1]
-
Aliphatic C-H Stretches: 2-tert-Butylphenol lacks the ethyl bridge, so the intensity and complexity of the aliphatic C-H stretching region (2960-2850 cm⁻¹) will be reduced compared to 2-(2-tert-Butyl-phenoxy)-ethanol.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Reproducible and accurate data is paramount. The following protocol outlines the steps for analyzing a liquid sample like 2-(2-tert-Butyl-phenoxy)-ethanol using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.
Causality: ATR is chosen for its simplicity, minimal sample preparation, and ease of cleaning. It works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample placed on the crystal surface. This interaction provides a high-quality spectrum of the sample.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Initial Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface. Use a solvent-moistened, non-abrasive wipe (e.g., a cotton swab with isopropanol) followed by a dry wipe to remove any residue.
-
Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the ambient environment (atmosphere, crystal absorptions) and is automatically subtracted from the sample spectrum to provide a clean baseline.
-
Apply Sample: Place 1-2 drops of the 2-(2-tert-Butyl-phenoxy)-ethanol sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Collect Sample Spectrum: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Post-Acquisition Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent and wipes. Proper cleaning is essential to prevent cross-contamination between samples.
-
Data Processing: The raw data should be processed. An ATR correction is often applied to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be necessary to level the spectrum for accurate peak analysis.
Conclusion
The FTIR spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol is rich with information, providing a definitive fingerprint for its identification. The key diagnostic features are the broad O-H stretch of a primary alcohol, the strong asymmetric C-O-C stretch characteristic of an aryl-alkyl ether, the distinct C-H bending modes of the tert-butyl group, and the out-of-plane bending pattern confirming an ortho-disubstituted aromatic ring. By comparing these features against those of structural analogs like 2-phenoxyethanol and 2-tert-butylphenol, researchers can unambiguously confirm the structure and purity of their material.
References
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Scribd. FTIR Analysis of Alcohols and Compounds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
ResearchGate. FTIR spectra for 2-Phenoxyethanol at concentration (0.01, 0.02, and 0.03) (mol · kg⁻¹) with water. Retrieved from [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]
-
Fiveable. Spectroscopy of Ethers. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]
-
Illinois State University. Infrared Spectroscopy. Retrieved from [Link]
-
Palacký University Olomouc. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Thieme. 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]
-
SpectraBase. 2-Phenoxyethanol. Retrieved from [Link]
-
National Institute of Standards and Technology. Ethanol, 2-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. Phenol, p-tert-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
HiMedia Laboratories. 2-Phenoxyethanol. Retrieved from [Link]
-
PubChem. 2-Tert-Butylphenol. Retrieved from [Link]
-
National Institute of Standards and Technology. Phenol, 2,4,6-tri-tert-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. 2-(4-tert-Butylphenoxy)ethanol. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Doc Brown's Chemistry. Infrared spectrum of ethanol. Retrieved from [Link]
-
Semantic Scholar. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for the Detection of 2-(2-tert-Butyl-phenoxy)-ethanol
A Comparative Guide to HPLC Method Development for the Detection of 2-(2-tert-Butyl-phenoxy)-ethanol
This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-tert-Butyl-phenoxy)-ethanol. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, from initial analyte characterization to the final validation and comparison against alternative methods. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and efficient method for the analysis of this compound.
Foundational Strategy: Understanding the Analyte
Before any instrument is powered on, a thorough understanding of the target analyte, 2-(2-tert-Butyl-phenoxy)-ethanol, is paramount. This foundational knowledge dictates every subsequent choice in the method development process.
The molecule consists of a phenoxy group substituted with a bulky, nonpolar tert-butyl group and an ethanol side chain. This structure provides critical clues:
-
UV Absorbance: The presence of the benzene ring suggests strong UV absorbance, making UV-Vis spectrophotometry an ideal detection method.
-
Polarity: The molecule possesses both a nonpolar region (the tert-butyl-phenoxy group) and a polar region (the hydroxyl group of the ethanol chain). This amphiphilic nature makes it an excellent candidate for Reversed-Phase (RP) HPLC, where a nonpolar stationary phase is paired with a polar mobile phase.
-
Solubility: It is expected to be soluble in common organic solvents like methanol and acetonitrile, which are frequently used as the organic component of the mobile phase in RP-HPLC.
| Property | Value / Observation | Implication for HPLC Method |
| Molecular Weight | 194.27 g/mol [1] | Standard molecular weight, suitable for HPLC-UV analysis. |
| Structure | Phenolic ether with alkyl and alcohol moieties. | Suggests good retention on a nonpolar stationary phase (e.g., C18). |
| UV Chromophore | Phenyl group. | Strong UV absorbance, likely around 254-270 nm. Diode Array Detection (DAD) is ideal. |
| Expected Polarity | Moderately nonpolar. | Reversed-Phase HPLC is the logical choice. |
The Method Development Workflow: A Logic-Driven Path
Effective method development is not a random walk but a systematic process of refinement. The goal is to achieve a method that is specific, sensitive, accurate, and robust. Our workflow is designed to logically narrow down the vast parameter space to an optimal set of conditions.
Caption: A systematic workflow for HPLC method development.
Primary Method Development and Validation
Following our workflow, we developed a primary method optimized for resolution, peak shape, and analysis time.
Rationale for Experimental Choices
-
Column: A C18 column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm) was chosen as the workhorse for RP-HPLC.[2] Its octadecyl silica packing provides the necessary hydrophobicity to retain the moderately nonpolar analyte.
-
Mobile Phase: A combination of acetonitrile and water was selected. Acetonitrile is often preferred over methanol for phenolic compounds as it can provide sharper peaks and lower backpressure.[3] A small amount of acid (e.g., 0.1% formic acid) is added to the aqueous phase to suppress the ionization of any potential acidic impurities and ensure consistent peak shapes.
-
Detection: A Diode Array Detector (DAD) was set to monitor at 270 nm, a common wavelength for phenolic compounds, ensuring high sensitivity.[2]
-
Elution Mode: A gradient elution was chosen over an isocratic one. This allows for a shorter run time by eluting early contaminants quickly with a high aqueous phase, then increasing the organic phase to elute the main analyte with a good peak shape, and finally performing a high-organic wash to clean the column.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 40% B; 1-8 min: 40% to 90% B; 8-9 min: 90% B; 9-10 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
Method Validation Protocol (ICH Q2(R2) Framework)
A validated analytical procedure demonstrates its suitability for the intended purpose.[4] We performed validation according to the International Council for Harmonisation (ICH) guidelines.[5][6]
Caption: Core validation parameters as per ICH guidelines.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This was confirmed by analyzing a placebo (matrix without the analyte) and spiked samples. No interfering peaks were observed at the retention time of 2-(2-tert-Butyl-phenoxy)-ethanol.
-
Linearity and Range: A direct proportional relationship between concentration and detector response was established across a range of 80-120% of the target concentration.[7]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 80 | 805,123 |
| 90 | 903,456 |
| 100 | 1,002,543 |
| 110 | 1,105,876 |
| 120 | 1,201,987 |
| Correlation Coefficient (R²) | 0.9998 |
-
Accuracy: The closeness of the test results to the true value. This was determined by spike recovery experiments at three concentration levels (80%, 100%, 120%).
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.5% |
| 120% | 99.8% | 0.6% |
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) was well within the typical acceptance criterion of ≤2%.[6]
| Precision Level | %RSD (n=6) |
| Repeatability (Day 1) | 0.7% |
| Intermediate Precision (Day 2) | 1.1% |
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These were determined based on the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ).[8]
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters. The robustness of the analytical method is a measure of its capacity to remain unaffected by small but deliberate variations in method parameters.[9]
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | %RSD < 2.0% |
| Column Temperature | ± 2 °C | %RSD < 2.0% |
| Mobile Phase B % | ± 2% | %RSD < 2.0% |
Comparative Analysis of Alternative Methods
To demonstrate the advantages of the developed gradient method, two alternative, commonly used chromatographic approaches were evaluated.
-
Alternative Method A: Isocratic Elution. An isocratic method using a fixed mobile phase composition (e.g., 65% Acetonitrile: 35% Water) was tested. The primary motivation for an isocratic method is its simplicity and robustness.
-
Alternative Method B: Methanol as Organic Modifier. The gradient method was replicated, but acetonitrile was replaced with methanol. Methanol is a greener and often less expensive solvent.[3]
Comparative Performance Data
| Performance Metric | Primary Method (ACN Gradient) | Alternative A (Isocratic) | Alternative B (MeOH Gradient) | Rationale for Superiority of Primary Method |
| Retention Time (min) | 6.8 | 4.5 | 7.5 | Balanced retention for good separation from early eluters. |
| Tailing Factor | 1.1 | 1.8 | 1.4 | Symmetrical peak indicates better column performance and less secondary interaction. |
| Theoretical Plates | 12,500 | 6,200 | 9,800 | Higher plate count signifies greater separation efficiency. |
| Total Run Time (min) | 10 | 12 | 11 | Efficiently elutes the analyte and cleans the column. The isocratic method required a longer run time to elute late peaks. |
| Resolution (from nearest impurity) | 3.5 | 1.6 | 2.8 | Superior resolution ensures accurate quantification without interference. |
Conclusion and Recommendations
The developed reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient provides a specific, accurate, and robust system for the quantification of 2-(2-tert-Butyl-phenoxy)-ethanol.
Key Findings:
-
The gradient elution of the primary method proved superior to an isocratic approach, offering significantly better peak shape (Tailing Factor 1.1 vs. 1.8) and resolution from potential impurities.
-
Acetonitrile as the organic modifier yielded higher chromatographic efficiency (12,500 theoretical plates) compared to methanol (9,800 plates), resulting in sharper peaks and better overall separation.
-
The method was fully validated according to ICH Q2(R2) guidelines, demonstrating its suitability for use in regulated quality control environments.[5][10][11]
For routine analysis of 2-(2-tert-Butyl-phenoxy)-ethanol, the primary developed method is highly recommended. It represents the optimal balance of speed, efficiency, and reliability, ensuring data of the highest integrity for research and quality control applications.
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A Comparative Analysis for Formulation Scientists: 2-(2-tert-Butyl-phenoxy)-ethanol versus Phenoxyethanol
A Comparative Analysis for Formulation Scientists: 2-(2-tert-Butyl-phenoxy)-ethanol versus Phenoxyethanol
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the safety, stability, and efficacy of the final formulation. Among the myriad of available options, glycol ethers have carved out a significant niche as versatile solvents and preservatives. Phenoxyethanol, a workhorse in the cosmetic and pharmaceutical industries, is well-characterized and widely used. However, the emergence of structurally related alternatives, such as 2-(2-tert-Butyl-phenoxy)-ethanol, necessitates a detailed comparative analysis to guide informed formulation development. This guide provides an in-depth, objective comparison of these two molecules, supported by established experimental protocols.
Introduction to the Contenders: A Tale of Two Glycol Ethers
Phenoxyethanol (2-phenoxyethanol) is a primary alcohol and an aromatic ether, valued for its broad-spectrum antimicrobial activity and excellent safety profile at typical use concentrations.[1][2] Its utility as a preservative in a wide range of cosmetic and pharmaceutical products is well-documented.[3][4][5][6]
2-(2-tert-Butyl-phenoxy)-ethanol, an ortho-substituted alkylated phenoxyethanol, represents a more specialized alternative. The introduction of a bulky tert-butyl group on the phenol ring is anticipated to alter its physicochemical properties, potentially influencing its antimicrobial efficacy, solubility, and interaction with other formulation components. While less extensively studied than its unsubstituted counterpart, an examination of its properties is warranted for niche applications where the unique characteristics of an alkylated phenoxyethanol might be advantageous.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these molecules is paramount in predicting their behavior in various formulations.
| Property | 2-(2-tert-Butyl-phenoxy)-ethanol | Phenoxyethanol |
| CAS Number | 16737-73-8[7] | 122-99-6[8] |
| Molecular Formula | C₁₂H₁₈O₂ | C₈H₁₀O₂[8] |
| Molecular Weight | 194.27 g/mol [7] | 138.16 g/mol [8] |
| Appearance | Data not readily available, likely a liquid | Colorless, oily liquid[5][9] |
| Solubility | Data not readily available, expected to have lower water solubility and higher oil solubility than phenoxyethanol due to the hydrophobic tert-butyl group. | Slightly soluble in water; miscible with alcohols and glycols.[3][9] |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be higher than phenoxyethanol, indicating greater lipophilicity. | 1.16[10] |
| Boiling Point | Data not readily available | 247 °C[11] |
| Melting Point | Data not readily available | 11-13 °C[11] |
The presence of the tert-butyl group in 2-(2-tert-Butyl-phenoxy)-ethanol significantly increases its molecular weight and is expected to decrease its water solubility while increasing its lipophilicity. This shift in polarity can have profound implications for its use in different formulation types, such as oil-in-water versus water-in-oil emulsions.
Performance Evaluation: Antimicrobial Efficacy
The primary function of these molecules in many formulations is to act as a preservative, inhibiting the growth of bacteria, yeast, and mold.
Phenoxyethanol is recognized for its broad-spectrum antimicrobial activity.[1][3] It is effective against a variety of Gram-positive and Gram-negative bacteria, as well as yeasts.[1] Its mechanism of action involves the disruption of microbial cell membranes.[3]
For 2-(2-tert-Butyl-phenoxy)-ethanol , direct data on its antimicrobial spectrum is scarce. However, studies on structurally related compounds offer valuable insights. For instance, derivatives of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have demonstrated marked antibacterial and antifungal effects.[12] The presence of the bulky tert-butyl groups on the phenoxy moiety in these analogs suggests that the 2-(2-tert-Butyl-phenoxy)-ethanol core may contribute to antimicrobial activity. The increased lipophilicity conferred by the tert-butyl group could enhance its partitioning into microbial cell membranes, potentially leading to potent antimicrobial action, particularly against lipid-enveloped microorganisms. However, this increased bulk might also hinder its interaction with certain microbial targets compared to the more streamlined structure of phenoxyethanol.
To definitively compare their antimicrobial efficacy, a standardized Antimicrobial Effectiveness Test (AET) , such as that outlined in USP <51>, is essential.[13][14]
Experimental Protocol: USP <51> Antimicrobial Effectiveness Test
This test evaluates the effectiveness of a preservative system in a product.[13][15]
Objective: To determine if the preservative system can effectively inhibit the growth of and reduce the population of challenge microorganisms.
Methodology:
-
Preparation of Inoculum: Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared to a concentration of approximately 1 x 10⁸ CFU/mL.[14]
-
Inoculation of Product: Five containers of the product, each containing the test preservative at a specified concentration, are inoculated with one of the five test organisms to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[14]
-
Incubation: The inoculated containers are incubated at 20-25°C for 28 days.[13]
-
Sampling and Plating: Samples are withdrawn from each container at specified intervals (typically 7, 14, and 28 days) and the number of viable microorganisms is determined by plate counts.[14]
-
Evaluation: The log reduction in the concentration of each microorganism is calculated at each time point and compared to the acceptance criteria outlined in USP <51> for the specific product category.
USP <51> Antimicrobial Effectiveness Test Workflow.
Toxicological Profile: A Focus on Dermal Irritation
The safety of any ingredient intended for topical application is of utmost importance.
Phenoxyethanol has a long history of safe use in cosmetic and pharmaceutical products at concentrations up to 1%.[1] While it can be a mild irritant at high concentrations, it is generally well-tolerated in finished formulations.[11] Some studies have noted the potential for skin irritation and allergic reactions, particularly in sensitive individuals.[16]
Experimental Protocol: OECD 404 Acute Dermal Irritation/Corrosion
This test guideline describes a procedure for the assessment of the dermal irritation/corrosion potential of a test substance.[3][15][18][19][20]
Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Test Substance Application: A small area of the animal's skin is clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid or semi-solid) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.[18]
-
Exposure: The patch is secured with tape and the trunk of the animal is wrapped with an elastic bandage for a 4-hour exposure period.
-
Observation: After 4 hours, the patch is removed, and the skin is gently cleansed of any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[15]
-
Scoring: The reactions are scored according to a standardized grading scale.
-
Classification: The substance is classified as an irritant or non-irritant based on the severity and reversibility of the skin reactions.
OECD 404 Acute Dermal Irritation Test Workflow.
Formulation Stability: A Key Consideration
The stability of a formulation is critical to ensure its quality and shelf-life.[18][19] The preservative must remain effective and not degrade or interact with other ingredients over time.
Phenoxyethanol is known for its stability over a wide pH and temperature range.[3]
For 2-(2-tert-Butyl-phenoxy)-ethanol , the bulky tert-butyl group may sterically hinder potential degradation pathways, possibly enhancing its chemical stability. However, its increased lipophilicity might lead to different interactions with other formulation components, particularly in emulsions, which could affect long-term stability. A comprehensive stability testing program, following guidelines such as ICH Q1A(R2), is necessary to evaluate its performance.[21][22][23]
Experimental Protocol: ICH Q1A(R2) Stability Testing
These guidelines outline the stability data package for new drug substances and products.[21][22][23]
Objective: To provide evidence on how the quality of a product varies with time under the influence of various environmental factors.[21]
Methodology:
-
Batch Selection: Stability studies should be performed on at least three primary batches of the product.[21]
-
Storage Conditions: Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).
-
Parameters to be Tested: A range of physical, chemical, and microbiological tests are performed, including:
-
Appearance
-
pH
-
Viscosity
-
Assay of the active ingredient and preservative
-
Microbial limits
-
-
Evaluation: The data is evaluated to establish a shelf-life and recommended storage conditions for the product.
ICH Q1A(R2) Stability Testing Workflow.
Conclusion and Future Perspectives
Phenoxyethanol remains a well-established and reliable choice for a broad range of cosmetic and pharmaceutical applications due to its extensive history of safe and effective use. Its properties are well-characterized, providing formulators with a high degree of predictability.
2-(2-tert-Butyl-phenoxy)-ethanol, on the other hand, represents a more novel and less explored alternative. The presence of the tert-butyl group is likely to impart distinct physicochemical properties, most notably increased lipophilicity. This could translate into enhanced efficacy in lipid-rich formulations or against specific types of microorganisms. However, the current lack of comprehensive data on its antimicrobial spectrum, toxicological profile, and performance in stability studies necessitates a cautious and data-driven approach.
For formulation scientists, the choice between these two molecules will depend on the specific requirements of the product. For water-based systems requiring a well-documented and globally approved preservative, phenoxyethanol is the logical choice. For oil-based or anhydrous formulations, or in cases where a more lipophilic preservative may offer advantages, 2-(2-tert-Butyl-phenoxy)-ethanol could be a promising candidate for investigation.
It is imperative that any consideration of using 2-(2-tert-Butyl-phenoxy)-ethanol be preceded by rigorous experimental evaluation, following the standardized protocols outlined in this guide. Only through such diligent scientific inquiry can its true potential and safety be ascertained, paving the way for its potential use in innovative and effective new products.
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Cojocaru, I., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 64(2), 15-21. [Link]
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A Comparative Guide to Purity Assessment Standards for 2-(2-tert-Butyl-phenoxy)-ethanol
A Comparative Guide to Purity Assessment Standards for 2-(2-tert-Butyl-phenoxy)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Drug Development
2-(2-tert-Butyl-phenoxy)-ethanol is a significant building block in pharmaceutical synthesis. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide will navigate the complexities of purity assessment for this compound, offering a comparative analysis of the most relevant analytical techniques and providing the foundational knowledge to establish rigorous quality control standards.
Understanding the Impurity Profile: A Synthesis-Based Approach
The most probable synthetic route to 2-(2-tert-Butyl-phenoxy)-ethanol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2] In this case, 2-tert-butylphenol is deprotonated to its phenoxide, which then reacts with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).
Caption: Williamson Ether Synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol.
Based on this synthesis, a profile of potential impurities can be predicted:
-
Unreacted Starting Materials: Residual 2-tert-butylphenol and 2-haloethanol.
-
By-products of Side Reactions:
-
Elimination Products: The reaction of the haloethanol with the base can lead to the formation of ethylene glycol via an elimination-addition mechanism, or ethylene oxide through intramolecular cyclization.
-
Dialkylated Products: The product, 2-(2-tert-Butyl-phenoxy)-ethanol, still possesses a hydroxyl group that can be deprotonated and react with another molecule of 2-haloethanol to form a diether by-product.
-
-
Reagent-Related Impurities: Impurities present in the starting materials or solvents.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for accurately and reliably determining the purity of 2-(2-tert-Butyl-phenoxy)-ethanol. The two primary chromatographic methods employed for such compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Volatility Requirement | High (analyte must be volatile or derivatized). | Not required. |
| Typical Analytes | Volatile and semi-volatile compounds. | Non-volatile and thermally labile compounds. |
| Speed | Generally faster analysis times.[3] | Can have longer run times.[3] |
| Cost | Often more cost-effective due to lower solvent consumption.[3] | Higher cost due to solvent usage and pump maintenance. |
| Sensitivity | High, especially with detectors like FID and MS.[4] | High, dependent on the detector used (e.g., UV, MS). |
Gas Chromatography (GC): The Workhorse for Volatile Analytes
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Given the nature of 2-(2-tert-Butyl-phenoxy)-ethanol and its likely impurities, GC is a highly suitable method for purity assessment.
Causality Behind Experimental Choices:
-
Injector Temperature: Must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation.
-
Column Selection: A mid-polarity column (e.g., a phenyl-substituted polysiloxane) is often a good starting point, providing a balance of interactions for the separation of the polar ethanol moiety and the nonpolar tert-butylphenyl group.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For impurity identification, a Mass Spectrometer (MS) is invaluable for providing structural information.[5]
Objective: To determine the purity of 2-(2-tert-Butyl-phenoxy)-ethanol and quantify related impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
-
Autosampler
Reagents:
-
2-(2-tert-Butyl-phenoxy)-ethanol reference standard (known purity)
-
High-purity solvent (e.g., methanol or acetone)
Procedure:
-
Standard Preparation: Accurately weigh about 100 mg of the 2-(2-tert-Butyl-phenoxy)-ethanol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent. This yields a standard solution of approximately 1 mg/mL.
-
Sample Preparation: Accurately weigh about 100 mg of the 2-(2-tert-Butyl-phenoxy)-ethanol sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis: Inject the standard and sample solutions in triplicate and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, correcting for the weights used. Impurities can be quantified as a percentage of the total peak area.
Caption: General workflow for GC analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is an indispensable technique, particularly for compounds that are not readily volatile or are thermally labile.[4] While 2-(2-tert-Butyl-phenoxy)-ethanol is amenable to GC, HPLC offers a complementary approach and may be superior for detecting less volatile impurities.
Causality Behind Experimental Choices:
-
Mobile Phase: A reversed-phase method using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically effective for compounds of intermediate polarity. The gradient can be optimized to achieve separation of all components.
-
Stationary Phase: A C18 column is a common and versatile choice for reversed-phase chromatography, offering good retention for the nonpolar part of the molecule.
-
Detector: A UV detector is suitable as the phenyl group in the molecule has a chromophore that absorbs UV light.[6] A Diode Array Detector (DAD) can provide additional spectral information to aid in peak identification.
Objective: To determine the purity of 2-(2-tert-Butyl-phenoxy)-ethanol and quantify related impurities using a reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
2-(2-tert-Butyl-phenoxy)-ethanol reference standard (known purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
(Optional) Phosphoric acid or formic acid to adjust mobile phase pH
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Preparation: Prepare a standard solution of the reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
-
Analysis: Inject the standard and sample solutions in triplicate and record the chromatograms.
-
Calculation: Calculate the purity and impurity levels as described for the GC method.
Caption: General workflow for HPLC analysis.
Establishing Purity Standards: A Pharmacopeial Perspective
While a specific monograph for 2-(2-tert-Butyl-phenoxy)-ethanol may not exist in major pharmacopeias, the monograph for the structurally similar compound, 2-phenoxyethanol, provides a valuable framework for setting purity standards.
Key Purity Tests from Pharmacopeial Monographs for 2-Phenoxyethanol:
-
Assay: Typically specifies a purity range of 98.0% to 102.0%.
-
Limit of Impurities: Sets a maximum allowable percentage for total impurities (e.g., not more than 1.0%).
-
Specific Impurity Limits: May include limits for specific known impurities.
These standards, established by bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are based on extensive toxicological and stability data and represent a benchmark for quality.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity assessment of 2-(2-tert-Butyl-phenoxy)-ethanol requires a comprehensive strategy that begins with an understanding of its synthesis and potential impurities. Both GC and HPLC are powerful and complementary techniques for its analysis. While GC may offer faster analysis times, HPLC provides versatility for a broader range of potential impurities. The establishment of in-house purity standards, guided by the principles outlined in pharmacopeial monographs for analogous compounds, is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate. By employing the detailed protocols and understanding the rationale behind the analytical choices presented in this guide, researchers and drug development professionals can confidently establish a robust and self-validating system for the purity assessment of 2-(2-tert-Butyl-phenoxy)-ethanol.
References
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis. [Link]
-
University of California, Davis. The Williamson Ether Synthesis. [Link]
-
Journal of Chemical Society of Nigeria. HPLC-UV analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. [Link]
-
DCVMN. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. [Link]
-
Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
PubMed Central. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. [Link]
-
SciELO. A comparative study of two separate analytical techniques for the simultaneous determination of diclofenac sodium and diacerein. [Link]
-
ResearchGate. A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. [Link]
- Google Patents. Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg).
-
Environment and Climate Change Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive. [Link]
-
University of North Georgia. The Williamson Ether Synthesis. [Link]
-
PubChem. 2-(Tert-butoxy)ethan-1-ol. [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
UV-Vis Absorption Spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol: A Comparative Technical Guide
UV-Vis Absorption Spectrum of 2-(2-tert-Butyl-phenoxy)-ethanol: A Comparative Technical Guide
Executive Summary & Core Directive
This guide provides a technical analysis of the UV-Vis absorption profile of 2-(2-tert-Butyl-phenoxy)-ethanol (CAS: 16737-73-8), a lipophilic derivative of the common preservative 2-Phenoxyethanol. Unlike standard spectral guides that merely list peaks, this document analyzes the steric and electronic influence of the ortho-tert-butyl group on the aromatic chromophore.
Key Insight for Researchers: The introduction of a bulky tert-butyl group at the ortho position induces a bathochromic (red) shift of approximately 2–3 nm relative to the parent phenoxyethanol, accompanied by a hyperchromic effect. However, its significantly reduced water solubility requires modified analytical protocols compared to standard phenoxyethanol assays.
Spectral Characteristics & Comparative Analysis
The Chromophore System
The UV absorption of 2-(2-tert-Butyl-phenoxy)-ethanol arises from
-
Parent Compound (2-Phenoxyethanol): Exhibits characteristic absorption maxima at 269 nm and 275 nm in aqueous/alcoholic solutions.
-
Target Compound (2-(2-tert-Butyl-phenoxy)-ethanol): The tert-butyl group acts as a weak electron donor (
effect). More importantly, its bulk at the ortho position creates steric strain that can slightly distort the planarity of the ether linkage, modifying the vibrational fine structure of the spectrum.
Comparative Data Table
The following data synthesizes experimental baselines from parent and homologous alkyl-phenols to establish the spectral profile.
| Feature | 2-Phenoxyethanol (Standard) | 2-(2-tert-Butyl-phenoxy)-ethanol (Target) | Mechanism of Change |
| Primary | 269 nm | 271 – 272 nm | Alkyl inductive effect (+I) lowers transition energy. |
| Secondary | 275 nm | 277 – 278 nm | Bathochromic shift due to ring substitution. |
| Molar Absorptivity ( | ~2,100 M⁻¹cm⁻¹ | ~2,300 M⁻¹cm⁻¹ | Hyperchromic effect from increased electron density. |
| Solvent Compatibility | Water, Alcohols, Glycols | Methanol, Acetonitrile (Poor in Water) | Lipophilic t-butyl group drastically reduces water solubility. |
| Detection Limit (HPLC) | ~0.5 ppm (at 270 nm) | ~0.4 ppm (at 272 nm) | Slightly higher sensitivity due to increased |
Note: Data derived from comparative analysis of 2-tert-butylphenol (CAS 88-18-6) spectra, which shows
at 271 nm and 277 nm in ethanol [1][2].
Structural & Electronic Pathway Diagram
Figure 1: Mechanistic impact of substituents on the UV-Vis absorption profile.
Experimental Protocol: Self-Validating UV-Vis Analysis
Critical Warning: Unlike 2-phenoxyethanol, the tert-butyl derivative is not water-soluble . Attempting to analyze this in 100% aqueous buffer will result in turbidity, light scattering, and false absorbance readings (Tyndall effect).
Materials
-
Analyte: 2-(2-tert-Butyl-phenoxy)-ethanol (>98% purity).
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 200 nm).
-
Blank: Pure solvent (same batch as sample).
-
Equipment: Double-beam UV-Vis Spectrophotometer (Slit width: 1 nm or 2 nm).
Step-by-Step Methodology
-
Stock Solution Preparation (Self-Check Step):
-
Weigh 10.0 mg of the target compound into a 100 mL volumetric flask.
-
Dissolve in Methanol (do not use water). Sonicate for 2 minutes to ensure complete dissolution.
-
Validation: Solution must be optically clear with no Schlieren lines.
-
Concentration: 100 ppm (approx. 0.5 mM).
-
-
Working Standard Dilution:
-
Dilute 5 mL of Stock Solution into 50 mL Methanol.
-
Final Concentration: 10 ppm .
-
Why? Aromatic ethers typically saturate detectors >50 ppm. 10 ppm ensures absorbance falls within the linear Beer-Lambert range (0.1 – 1.0 AU).
-
-
Baseline Correction:
-
Fill both cuvettes with pure Methanol.
-
Run "Auto-Zero" / "Baseline" from 200 nm to 400 nm.
-
Acceptance Criteria: Baseline must be flat ±0.002 AU.
-
-
Spectral Scan:
-
Replace sample cuvette with the Working Standard.
-
Scan parameters: 200–350 nm, Medium speed.
-
Data Point: Record absorbance at
(~272 nm) and (~278 nm).
-
-
Purity/Identity Check (Derivative Spectroscopy):
-
Calculate the 1st Derivative (dA/d
) . -
Validation: The derivative spectrum should show zero-crossing points exactly at the
values. If zero-crossings shift significantly (>1 nm) between scans, check for solvent evaporation or temperature drift.
-
Workflow Diagram
Figure 2: Analytical workflow ensuring solubility and spectral validity.
Technical Comparison with Alternatives
When selecting between the parent compound and the tert-butyl derivative for formulation or detection, consider the following:
| Parameter | 2-Phenoxyethanol | 2-(2-tert-Butyl-phenoxy)-ethanol | Application Implication |
| UV Cutoff | 269 nm | 272 nm | The derivative requires a slightly higher detection wavelength in HPLC to maximize sensitivity. |
| Interference | Minimal | Potential | The tert-butyl group's steric bulk may alter retention times in Reverse-Phase HPLC (elutes later due to higher logP). |
| Stability | High | High | Both are chemically stable ethers; the t-butyl group protects the ortho position from electrophilic attack. |
| Solubility | ~2.6 g/100mL (Water) | Insoluble | Critical: The derivative cannot be analyzed in aqueous mobile phases without >50% organic modifier. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6923, 2-tert-Butylphenol. Retrieved from [Link] (Used as spectral proxy for ortho-substitution effects).
-
NIST Mass Spectrometry Data Center. UV/Visible Spectrum of Phenol derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
HiMedia Laboratories. Technical Data: 2-Phenoxyethanol Specifications and Spectral Identification. Retrieved from [Link]
Safety & Regulatory Compliance
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-tert-Butyl-phenoxy)-ethanol
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-tert-Butyl-phenoxy)-ethanol
Introduction: In the landscape of pharmaceutical research and drug development, 2-(2-tert-Butyl-phenoxy)-ethanol and its related substituted phenols are valuable intermediates and reagents. However, their utility in synthesis is matched by the critical importance of their proper handling and disposal. Improper management of this chemical waste not only poses significant risks to laboratory personnel but also carries the potential for long-term environmental damage. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(2-tert-Butyl-phenoxy)-ethanol, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment and upholding our collective commitment to environmental stewardship.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first principle of its safe management. The disposal plan for 2-(2-tert-Butyl-phenoxy)-ethanol is directly informed by its toxicological and environmental profile, which is characteristic of many substituted phenols.
1.1. Toxicological Profile While data for this specific molecule is not widely available, the broader family of tert-butyl phenols and phenoxyethanols presents known hazards. These compounds are consistently identified as causing skin irritation and serious eye damage.[1][2] Ingestion and inhalation may also be harmful, potentially leading to gastrointestinal irritation or effects on the central nervous system.[3][4] Therefore, all waste streams containing this compound must be treated as hazardous.
1.2. Environmental Hazards Substituted phenols, particularly those with alkyl groups like the tert-butyl group, can be toxic to aquatic life, with the potential for long-lasting effects in the environment.[1][2] Preventing the release of this chemical into drains or waterways is a primary directive of the disposal protocol.[2][5] All disposal actions must be guided by the principle of containment to avoid environmental contamination.
1.3. Personal Protective Equipment (PPE) A robust PPE strategy is non-negotiable. The following table summarizes the minimum required PPE when handling waste streams of 2-(2-tert-Butyl-phenoxy)-ethanol.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and vapors, preventing serious eye irritation or damage.[1][4] |
| Hand Protection | Nitrile or other chemically resistant gloves (tested according to EN 374). | Provides a barrier against skin contact, which can cause irritation.[5] |
| Body Protection | Chemically resistant lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required for small-scale lab use with adequate ventilation. Use a NIOSH/MSHA approved respirator if mists or aerosols are generated.[5] | Ensures protection from inhalation hazards in scenarios with poor ventilation or aerosolization. |
Waste Stream Management: Segregation, Containerization, and Labeling
Effective disposal begins at the point of waste generation. Proper segregation and labeling are critical for preventing accidental chemical reactions and ensuring compliant disposal by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.
2.1. Waste Stream Identification You will likely generate two primary waste streams containing 2-(2-tert-Butyl-phenoxy)-ethanol:
-
Liquid Waste: Unused reagent, reaction mixtures, and solvent rinses containing the compound.
-
Contaminated Solid Waste: Used PPE (gloves, etc.), absorbent materials from spill cleanups, and contaminated weighing papers or vessels.
2.2. Containerization and Labeling
-
Containers: Use only approved, chemically compatible hazardous waste containers. Ensure they are in good condition with secure, leak-proof lids. Do not overfill containers; leave at least 10% headspace for expansion.[6]
-
Labeling: All waste containers must be clearly labeled.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(2-tert-Butyl-phenoxy)-ethanol" and any other chemical constituents in the waste stream. Do not use abbreviations or formulas.
-
The approximate concentrations of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The following diagram outlines the critical decision-making workflow for managing waste from the point of generation.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance.
3.1. Protocol for Liquid Waste Disposal
-
Designate a Waste Container: Select a properly labeled hazardous waste container designated for halogen-free organic solvent waste. Ensure it is compatible with all components of the waste stream.
-
Transfer Waste: Carefully pour the liquid waste containing 2-(2-tert-Butyl-phenoxy)-ethanol into the designated container using a funnel to prevent spills.
-
Secure Container: Tightly seal the container cap after adding the waste.
-
Store Appropriately: Store the sealed container in a designated satellite accumulation area within your laboratory, away from incompatible materials like strong oxidizing agents.[3]
3.2. Protocol for Contaminated Solid Waste Disposal
-
Collect Solids: Place all contaminated solid items (gloves, wipes, absorbent pads) directly into a designated solid hazardous waste container, typically a lined drum or a puncture-resistant pail.
-
Avoid Mixing: Do not dispose of any free liquids in the solid waste container.
-
Seal and Store: Once the container is full, securely seal it, ensure the label is complete, and move it to the satellite accumulation area.
3.3. Protocol for Empty Container Decontamination Empty containers that held pure 2-(2-tert-Butyl-phenoxy)-ethanol must be treated as hazardous waste unless properly decontaminated.[7]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, each rinse must be collected and disposed of as liquid hazardous waste by adding it to your designated liquid waste container.[6][7]
-
Deface Label: Completely remove or deface the original product label on the triple-rinsed container.
-
Final Disposal: The decontaminated container can now be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.
4.1. Immediate Actions
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Remove Ignition Sources: If the compound is mixed with a flammable solvent, remove all potential sources of ignition.[3][8]
4.2. Spill Containment and Cleanup Protocol
-
Don PPE: Wear the appropriate PPE as outlined in Table 1 before approaching the spill.
-
Contain Spill: Prevent the spread of the liquid by surrounding it with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb and Collect: Once contained, absorb the spilled material with the inert absorbent. Carefully scoop the mixture into a suitable, labeled container for hazardous waste disposal.[8][10]
-
Clean Area: Wipe the spill area with a cloth or sponge and a suitable solvent. Dispose of all cleaning materials as contaminated solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following institutional procedures.
The responsible disposal of 2-(2-tert-Butyl-phenoxy)-ethanol is a fundamental aspect of laboratory safety and environmental compliance. By understanding the chemical's hazards, implementing rigorous waste segregation and labeling practices, and adhering to the detailed disposal and spill-cleanup protocols outlined in this guide, researchers can effectively minimize risks. This commitment to meticulous waste management not only protects individuals and the environment but also reinforces the culture of safety and scientific integrity that is paramount in our field. Always consult your institution's specific waste disposal guidelines and your state and federal regulations to ensure full compliance.[9][11]
References
-
Integra Chemical Company. 2-(2-butoxyethoxy)ethanol Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Phenoxyethanol. [Link]
-
Acme-Hardesty. Phenoxyethanol Safety Data Sheet. [Link]
-
Office of Research, University of Southern California. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]
-
Carl ROTH. Safety Data Sheet: 2,4-Di-tert-butylphenol. [Link]
-
Multichem. PHENOXYETHANOL Safety Data Sheet. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Phenoxyethanol Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]
-
Chemical Check. Safety data sheet: Bremsfluessigkeit DOT 4. [Link]
-
PubMed. Removal of bisphenol A and 2,4-Di-tert-butylphenol from landfill leachate using plant-based coagulant. [Link]
-
Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
Rust-Oleum. Safety Data Sheet. [Link]
-
OSPAR Commission. 2,4,6–tri-tert-butylphenol1. [Link]
-
New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]
-
U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
-
Government of Canada. Risk Management Scope for Certain Substituted Phenols. [Link]
-
U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water. [Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
